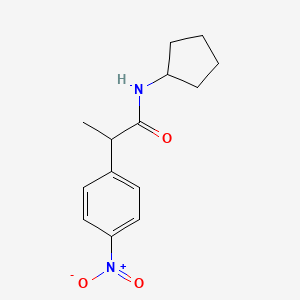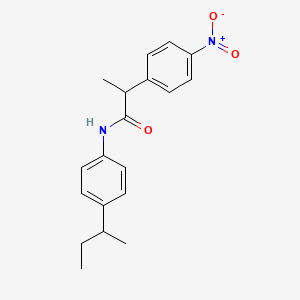![molecular formula C20H30N2O6 B4077150 1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4077150.png)
1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate
Vue d'ensemble
Description
1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including learning, memory, attention, and inflammation. PNU-282987 has gained significant attention in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate acts as a selective agonist of the α7 nAChR, which is highly expressed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various signaling pathways that regulate neuronal function and plasticity. This compound enhances the activity of the α7 nAChR, leading to increased neurotransmitter release, improved synaptic plasticity, and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It enhances the release of acetylcholine, dopamine, and glutamate, which are neurotransmitters that play a crucial role in learning and memory. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. This compound has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate has several advantages for lab experiments. It is highly selective for the α7 nAChR, reducing the risk of off-target effects. It has a long half-life, allowing for sustained activation of the receptor. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It may also have applications in treating psychiatric disorders, such as schizophrenia and depression. Further research is needed to investigate the safety and efficacy of this compound in clinical trials. Additionally, the development of more potent and selective α7 nAChR agonists may lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It also exhibits anti-inflammatory properties and has been investigated for its potential use in treating inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.C2H2O4/c1-3-6-16-7-8-17(18(15-16)21-2)22-14-5-4-11-20-12-9-19-10-13-20;3-1(4)2(5)6/h3,7-8,15,19H,1,4-6,9-14H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYGEGYLEWHDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-chlorophenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077071.png)
![1-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate](/img/structure/B4077078.png)
![2-[(3,7-dimethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4077086.png)
![2-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethoxy)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4077095.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4077110.png)
![methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate](/img/structure/B4077111.png)

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4077131.png)
![ethyl 4-{2-[(2-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4077138.png)
![N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanamide](/img/structure/B4077143.png)
![7-[3-(1,3-benzothiazol-2-yl)propanoyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4077165.png)
![N-allyl-N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077168.png)
![N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077176.png)
